molecular formula C23H30ClFN2O B12357373 N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide,monohydrochloride CAS No. 2748591-21-9

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide,monohydrochloride

Cat. No.: B12357373
CAS No.: 2748591-21-9
M. Wt: 404.9 g/mol
InChI Key: LFBJUPYGJBDTQL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride is a synthetic opioid structurally related to fentanyl. It belongs to the class of ortho-fluorinated fentanyl analogs, characterized by a fluorine substitution at the ortho position (2-position) of the phenyl ring attached to the piperidin-4-yl group. The compound’s isobutyramide moiety distinguishes it from other fentanyl derivatives, which often vary in acyl substituents (e.g., acetyl, acryloyl, or furanyl groups) .

Its DEA code is 9853, and it is commonly referred to as ortho-fluoroisobutyryl fentanyl .

Properties

CAS No.

2748591-21-9

Molecular Formula

C23H30ClFN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19;/h3-11,18,20H,12-17H2,1-2H3;1H

InChI Key

LFBJUPYGJBDTQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached using a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Isobutyramide Moiety: The isobutyramide group is introduced through an amidation reaction.

    Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted fluorophenyl derivatives

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of fentanyl analogs modified to evade legal restrictions while retaining potent opioid activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Regulatory Comparison of Fentanyl Analogs

Compound Name (IUPAC) DEA Code Fluorine Position Acyl Group Key Structural Difference Legal Status (U.S.)
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide 9853 Ortho (2-) Isobutyramide Isobutyramide substituent Schedule I
N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (meta-fluoroisobutyryl fentanyl) 9858 Meta (3-) Isobutyramide Fluorine at meta position Schedule I
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (para-fluoroisobutyryl fentanyl) 9851 Para (4-) Isobutyramide Fluorine at para position Schedule I
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide (ortho-fluorofuranyl fentanyl) 9863 Ortho (2-) Furan-2-carboxamide Furanyl carboxamide substituent Schedule I
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide (ortho-fluoroacryl fentanyl) 9852 Ortho (2-) Acrylamide Acrylamide substituent Schedule I
N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide (ortho-methyl acetylfentanyl) 9848 N/A Acetamide Methyl substitution at ortho phenyl position Schedule I

Key Findings:

Positional Isomerism: The ortho, meta, and para fluorine substitutions significantly alter receptor binding affinity.

For example, furanyl carboxamide analogs (e.g., DEA 9863) exhibit increased lipophilicity, enhancing blood-brain barrier penetration .

Legal Trends : Analog scheduling often lags behind structural modifications. For instance, ortho-fluoroisobutyryl fentanyl (DEA 9853) was federally controlled in 2022, while meta and para isomers were added later .

Pharmacological and Toxicological Considerations

While direct studies on N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide are scarce, its structural similarities to fentanyl suggest:

  • Potency : Likely comparable to fentanyl (50–100x morphine) due to preserved piperidine and phenylpiperidine motifs critical for μ-opioid receptor binding .
  • Case reports of analogs like ortho-fluorofentanyl (DEA 9863) note rapid onset of respiratory depression .

Regulatory and Forensic Significance

The compound’s DEA code (9853) and structural flexibility exemplify challenges in regulating rapidly evolving synthetic opioids. Its differentiation from isomers (e.g., DEA 9858, 9851) requires advanced analytical techniques, such as LC-MS/MS or NMR, to confirm fluorine positioning and acyl groups .

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